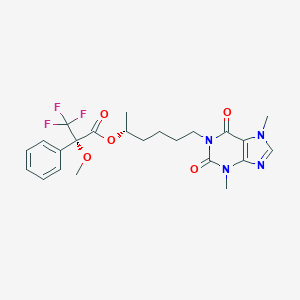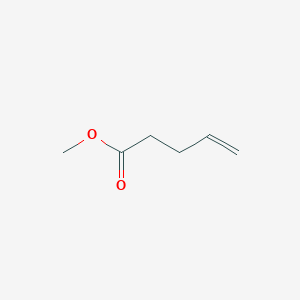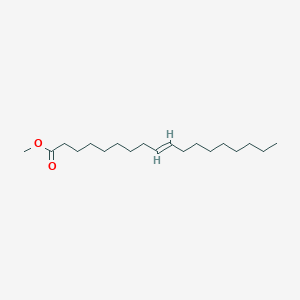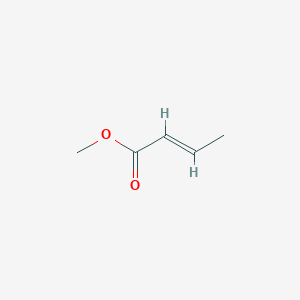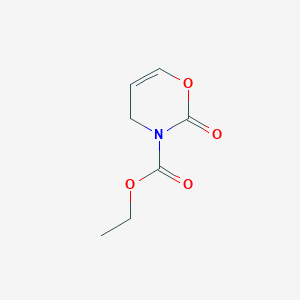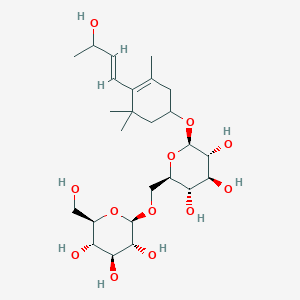
3-Higgp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Higgp, also known as 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-6-carboxylic acid, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of 3-Higgp is not fully understood, but it is believed to act as a competitive antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking the NMDA receptor, 3-Higgp may have the potential to modulate synaptic plasticity and improve cognitive function.
Biochemical And Physiological Effects
Studies have shown that 3-Higgp can modulate synaptic plasticity and improve cognitive function in animal models. Additionally, 3-Higgp has been shown to have anxiolytic effects in rats, suggesting that it may have potential applications in the treatment of anxiety disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Higgp in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, 3-Higgp is relatively stable and can be stored for extended periods of time. However, one limitation of using 3-Higgp is that it is a relatively new compound, and its safety and efficacy in humans have not been established.
Future Directions
There are several future directions for research on 3-Higgp. One area of focus could be to investigate the potential therapeutic applications of 3-Higgp in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 3-Higgp and to establish its safety and efficacy in humans.
In conclusion, 3-Higgp is a novel synthetic compound that has potential applications in a variety of scientific research fields. Its ability to modulate synaptic plasticity and improve cognitive function make it a promising candidate for further investigation. However, more research is needed to establish its safety and efficacy in humans, and to better understand its mechanism of action.
Synthesis Methods
The synthesis of 3-Higgp involves a multistep process that begins with the reaction of 2,3-dihydroxy-5-methylbenzoic acid with hydroxylamine hydrochloride to form 3-Higgp,5,6,7-tetrahydroisoxazole-5-carboxylic acid. This intermediate is then subjected to a series of reactions that result in the formation of 3-Higgp.
Scientific Research Applications
3-Higgp has been shown to have potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and biochemistry. Specifically, 3-Higgp has been used to study the role of glutamate receptors in synaptic plasticity, as well as to investigate the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal activity.
properties
CAS RN |
137606-56-5 |
|---|---|
Product Name |
3-Higgp |
Molecular Formula |
C25H42O12 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H42O12/c1-11-7-13(8-25(3,4)14(11)6-5-12(2)27)35-24-22(33)20(31)18(29)16(37-24)10-34-23-21(32)19(30)17(28)15(9-26)36-23/h5-6,12-13,15-24,26-33H,7-10H2,1-4H3/b6-5+/t12?,13?,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
InChI Key |
JZJSTNWTRLNQSL-WQPMJQIQSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)(C)C)/C=C/C(C)O |
SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
Canonical SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
synonyms |
3-hydroxy-beta-ionol-glucopyranosyl(1-6)glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



